![molecular formula C12H8N6O5 B4333393 N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B4333393.png)
N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine involves the inhibition of specific enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body. It also inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It also exhibits antimicrobial activity against various bacterial and fungal strains. Moreover, it has been found to reduce inflammation and pain in animal models of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine in lab experiments include its potent activity against cancer cells and its ability to inhibit specific enzymes and signaling pathways. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine. One direction is to explore its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets. Moreover, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O5/c19-18(20)7-4-13-15-10(7)11-16-17-12(23-11)14-6-1-2-8-9(3-6)22-5-21-8/h1-4H,5H2,(H,13,15)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBNGUZAAJFKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(O3)C4=C(C=NN4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.